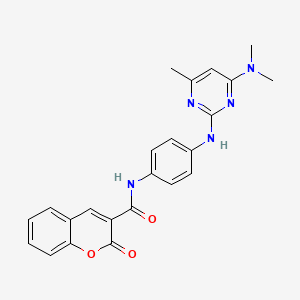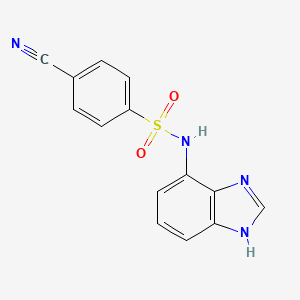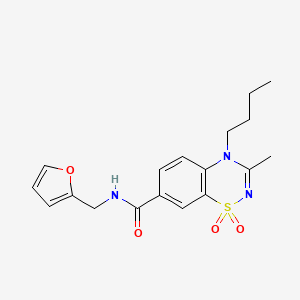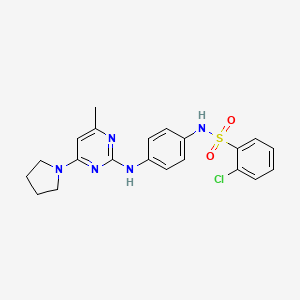![molecular formula C19H21NO3 B11237255 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-4-methylbenzamide](/img/structure/B11237255.png)
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-4-methylbenzamide is a complex organic compound with a unique structure that includes a benzodioxepin ring fused with an ethyl and methylbenzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-4-methylbenzamide typically involves the following steps:
Formation of the Benzodioxepin Ring: The initial step involves the formation of the benzodioxepin ring through a cyclization reaction of catechol with an appropriate dihalide under basic conditions.
Alkylation: The benzodioxepin ring is then alkylated using an alkyl halide in the presence of a strong base to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated benzodioxepin with 4-methylbenzoyl chloride in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxepin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with nucleophiles replacing specific atoms or groups.
科学研究应用
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and other industrial chemicals.
作用机制
The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The benzodioxepin ring can interact with enzymes or receptors, modulating their activity. The ethyl and methylbenzamide groups can enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride
- N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide
- (2S)-2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-{2-[(methylcarbamoyl)amino]-2-oxoethyl}pyrrolidinium
Uniqueness
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-4-methylbenzamide is unique due to its specific combination of functional groups and the benzodioxepin ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H21NO3 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H21NO3/c1-13-4-6-15(7-5-13)19(21)20-14(2)16-8-9-17-18(12-16)23-11-3-10-22-17/h4-9,12,14H,3,10-11H2,1-2H3,(H,20,21) |
InChI 键 |
GAMLYPPXLRZLPL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=CC3=C(C=C2)OCCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-allyl-N-mesityl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11237188.png)
![N-(3-chlorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11237208.png)
![N-(3-chloro-4-methylphenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11237210.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-3-carboxamide](/img/structure/B11237211.png)

![3-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide](/img/structure/B11237216.png)
![Methyl 4-methyl-3-[({1-[(2-methylbenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11237218.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B11237228.png)


![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2,2-diphenylacetamide](/img/structure/B11237244.png)


